molecular formula C11H9ClN2O2 B1416923 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 934405-77-3

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416923
CAS No.: 934405-77-3
M. Wt: 236.65 g/mol
InChI Key: MAQQXURIMHJZOA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.

    Chemical Manufacturing: It serves as an intermediate in the synthesis of various fine chemicals and specialty products.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.

    Catalytic Action: As a ligand, it can stabilize transition metal complexes, facilitating catalytic reactions by providing an optimal environment for the reaction to occur.

Comparison with Similar Compounds

    3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.

    3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.

Uniqueness: 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the 2-chlorophenyl group and the carboxylic acid group at the 4-position of the pyrazole ring provides distinct properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-8(11(15)16)10(13-14)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQQXURIMHJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934405-77-3
Record name 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.72 g of ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate, 0.23 g of potassium hydroxide, 1 ml of water and 5 ml of ethanol was stirred at room temperature for 3 days. After the reaction mixture was concentrated under reduced pressure, water was poured into the resulting residue and the mixture was washed with methyl tert-butyl ether. The aqueous layer was adjusted to around pH 3 by an addition of a 10% aqueous citric acid, and then extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 0.61 g of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid of the formula:
Name
ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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